molecular formula C6H6Cl2N2 B1196924 2,6-Dichloro-1,4-phenylenediamine CAS No. 609-20-1

2,6-Dichloro-1,4-phenylenediamine

Cat. No. B1196924
CAS RN: 609-20-1
M. Wt: 177.03 g/mol
InChI Key: HQCHAOKWWKLXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloro-1,4-phenylenediamine-related compounds involves various chemical processes. For example, a novel N,N,N′,N′-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromide was successfully synthesized through Suzuki coupling, indicating the versatility and potential for modification of phenylenediamines for specific applications (Chen et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives reveals intricate details about their configuration. For instance, the coexistence of ketoamino–enolimino forms in diamine Schiff base naphthaldimine parts showcases the complex structural dynamics and potential for hydrogen bonding and electronic interactions within these molecules (Popović et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse. The electrochemical oxidation of this compound was studied, providing insights into its formal potentials, charge transfer coefficients, and diffusion coefficients, which are crucial for its applications in electrochemical devices (Wandlowski et al., 1993).

Physical Properties Analysis

The physical properties of this compound compounds, such as their thermal stability and solubility in common organic solvents, are significant for their practical applications. For example, a conjugated polymer exhibited excellent solubility and useful levels of thermal stability, which are important for its use in electronic and photonic devices (Chen et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other compounds, highlight the versatility of this compound derivatives. The reaction between o-phenylenediamine and 2,3-dichloromaleic anhydride, leading to the synthesis of N-substituted maleimide derivatives, showcases the potential for creating a wide range of chemical compounds with varied applications (Watson et al., 2004).

Scientific Research Applications

  • Electrochemical Applications : 2,6-Dichloro-1,4-phenylenediamine has been studied for its electrochemical oxidation properties. Wandlowski et al. (1993) explored its oxidation at a glassy carbon electrode, providing insights into formal potentials, charge transfer coefficients, and diffusion coefficients, which are crucial for electrochemical applications (Wandlowski et al., 1993).

  • Spectrophotometric Determination : Gotô and Tǒei (1965) investigated 4-substituted 1,2-phenylenediamines, including 3,4-Dichloro-1,2-phenylenediamine, for increased sensitivity in the spectrophotometric determination of selenium (IV), suggesting its potential in analytical chemistry (Gotô & Tǒei, 1965).

  • Synthesis of Benzimidazole Derivatives : Naeimi and Babaei (2017) used a derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, in the synthesis of benzimidazole derivatives under microwave irradiation, highlighting its utility in organic synthesis (Naeimi & Babaei, 2017).

  • Toxicological Studies : McDonald and Boorman (1989) examined the effects of chronic administration of 2,6-Dichloro-p-phenylenediamine in Fischer 344 rats, contributing to our understanding of its toxicological profile (McDonald & Boorman, 1989).

  • Carcinogenicity Assessments : A study on the carcinogenicity of 2,6-Dichloro-p-phenylenediamine in rats and mice provided insights into its potential cancer-causing effects, emphasizing the importance of safety evaluations in chemical research (National Toxicology Program, 1982).

  • Polymer Applications : Verma and Quraishi (2021) discussed the use of poly(phenylenediamines), including variants of 1,4-phenylenediamine, in anticorrosive materials, highlighting its significance in materials science (Verma & Quraishi, 2021).

  • Metabolism Studies : Maté, Ryan, and Wright (1967) studied the metabolism of 2,6-dichloro-4-nitroaniline derivatives, including 2,6-dichloro-p-phenylenediamine, in rats, providing valuable information on metabolic pathways (Maté, Ryan, & Wright, 1967).

Safety and Hazards

2,6-Dichloro-1,4-phenylenediamine may be unstable to prolonged exposure to air and light . It is incompatible with strong oxidizing agents . It is considered hazardous and can generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

properties

IUPAC Name

2,6-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
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InChI Key

HQCHAOKWWKLXQH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N
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Molecular Formula

C6H6Cl2N2
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID7020427
Record name 2,6-Dichloro-1,4-benzenediamine
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Molecular Weight

177.03 g/mol
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Physical Description

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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CAS RN

609-20-1
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Record name 2,6-Dichloro-1,4-benzenediamine
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Melting Point

255 to 259 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features and properties of 2,6-Dichloro-1,4-phenylenediamine and its derivatives described in the research?

A: this compound is a diamine compound featuring two amine groups (-NH2) at the 1 and 4 positions of a benzene ring, with chlorine atoms (-Cl) substituted at the 2 and 6 positions. This structure allows it to act as a monomer in condensation reactions with aldehydes like 2,4-dihydroxybenzaldehyde to form Schiff bases [].

  • FT-IR: Confirms the formation of the Schiff base structure and the subsequent polyphenol through characteristic vibrational bands. []
  • UV-Vis and NMR (H-1 and C-13): Provide detailed structural information about the synthesized compounds, confirming their identity and purity. []
  • Thermal Properties (TG-DTA, DSC, DMA): These techniques reveal the thermal stability and behavior of both the Schiff base monomers and the resulting polymers. []
  • Photoluminescence: Studies in DMF solutions explore the light-emitting properties of the synthesized compounds. []
  • Electrochemical Characterization (Cyclic Voltammetry): Provides insights into the electron transfer properties of the materials, including their potential use in electrochemical applications. []
  • Solid-State Conductivity (Four-Point Probe): Measures the electrical conductivity of the polymers in the solid state. []
  • Size Exclusion Chromatography: Determines the molecular weight distribution and polydispersity index of the synthesized polymers. []

Q2: How is this compound used in materials science research?

A: The research highlights the use of this compound in synthesizing multifunctional polyphenols []. The process involves two main steps:

  1. Oxidative Polycondensation: The synthesized Schiff base then undergoes oxidative polycondensation, using either sodium hypochlorite or air as an oxidant, to produce the final polyphenol polymer. This research investigates the effects of different reaction parameters (temperature, time, oxidant concentration) on the polymerization process [].

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